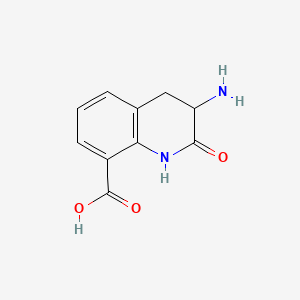

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-7-4-5-2-1-3-6(10(14)15)8(5)12-9(7)13/h1-3,7H,4,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLJATRLMJYHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC=C2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562380 | |

| Record name | 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733706-01-9 | |

| Record name | 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of the 2-Oxo Group

The ketone at position 2 is typically introduced via oxidation of a secondary alcohol intermediate. Manganese dioxide or Dess-Martin periodinane are common oxidants, though their use must be carefully timed to avoid over-oxidation of other sensitive groups. Alternatively, the oxo group may originate from a pre-existing carbonyl in the precursor, as seen in domino reactions where imine intermediates are reduced to form both the tetrahydro ring and the ketone.

Installation of the 3-Amino Group

Reductive amination represents the most direct method for introducing the 3-amino group. For example, treatment of a 3-keto-tetrahydroquinoline intermediate with ammonium acetate and sodium cyanoborohydride yields the desired amine. However, regioselectivity challenges arise when multiple reactive sites are present. To mitigate this, temporary protection of the ring nitrogen (e.g., with a Boc group) ensures selective amination at position 3.

Carboxylic Acid Functionalization at Position 8

The carboxylic acid moiety is often introduced via hydrolysis of a nitrile or ester precursor. A nitro group at position 8 can be reduced to an amine, followed by diazotization and hydrolysis to yield the carboxylic acid. For example, 8-nitroquinoline derivatives treated with H2/Pd-C produce 8-aminotetrahydroquinolines, which are converted to carboxylic acids via Sandmeyer reaction conditions (CuCN, NaNO2, HCl).

Orthogonal Protection Strategies

Multi-step syntheses necessitate careful protection of reactive groups. The following strategies are employed:

- Carboxylic Acid Protection : Methyl or ethyl esters are commonly used, as they are stable under amination and oxidation conditions. Cleavage is achieved via saponification (NaOH/EtOH) or acidic hydrolysis (HBr/TFA).

- Amino Group Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the 3-amino group during subsequent reactions. Boc is removed with TFA, while Fmoc requires piperidine.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Cyclization Stereochemistry

The cis-configuration between the C2 oxo and C4 substituents (if present) is favored during reductive amination due to steric hindrance in the transition state. Molecular modeling studies suggest that bulky groups at position 4 enforce a chair-like conformation, directing hydrogen addition to the less hindered face.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr-driven cyclizations, while protic solvents (e.g., ethanol) improve yields in reductive aminations. Elevated temperatures (80–100°C) are critical for high-temperature cyclizations but risk decomposition of acid-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activities against several diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi, demonstrating efficacy in inhibiting growth and proliferation.

Anticancer Properties

Several studies have highlighted the potential of tetrahydroquinoline derivatives in cancer treatment. For instance, compounds derived from 3-amino-2-oxo structures have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Biological Research

The compound is also utilized in biological studies due to its ability to interact with biological systems.

Enzyme Inhibition Studies

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline derivatives have been investigated for their role as enzyme inhibitors. For example, they have been studied as potential inhibitors of enzymes involved in metabolic pathways related to cancer and other diseases.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective effects, making it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Material Science

In addition to its biological applications, this compound is explored for its utility in material science.

Synthesis of Functional Materials

The compound serves as a building block for synthesizing functional materials such as polymers and dyes. Its unique chemical structure allows for modifications that can tailor the properties of the resulting materials for specific applications.

Photovoltaic Applications

Recent studies have investigated the use of tetrahydroquinoline derivatives in organic photovoltaic devices due to their favorable electronic properties and stability.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various pathogens |

| Anticancer compounds | Induces apoptosis in cancer cells | |

| Biological Research | Enzyme inhibitors | Potential inhibitors of metabolic enzymes |

| Neuroprotective agents | May protect against neurodegenerative diseases | |

| Material Science | Building blocks for functional materials | Useful in synthesizing polymers and dyes |

| Organic photovoltaic applications | Favorable electronic properties |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of 3-amino-2-oxo-1,2,3,4-tetrahydroquinoline exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains. The results indicated a dose-dependent response with minimal cytotoxicity towards human cells.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration induced by oxidative stress, compounds based on this tetrahydroquinoline structure showed a reduction in neuronal cell death by up to 50%, suggesting strong neuroprotective properties that warrant further investigation for therapeutic development.

Mechanism of Action

The mechanism of action of 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent types, positions, and functional groups, leading to variations in physicochemical properties:

Key Observations :

- Halogen substituents (F, Cl) improve metabolic stability and membrane permeability but may reduce aqueous solubility .

Biological Activity

Overview

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS No. 733706-01-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

| Property | Value |

|---|---|

| Molecular Weight | 206.198 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 487.4 ± 45.0 °C at 760 mmHg |

| LogP | 1.02 |

| PSA (Polar Surface Area) | 95.91 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : This compound exhibits potent activity against a range of bacterial pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It has shown effectiveness against various cancer cell lines, including HeLa and K562.

Anticancer Activity

A study conducted on derivatives of tetrahydroquinoline compounds demonstrated that certain analogs exhibited significant antiproliferative effects against human cancer cell lines. For instance, one derivative showed an IC50 value of against HeLa cells, indicating strong growth inhibition . The study suggested that these compounds could serve as scaffolds for developing new anticancer agents targeting tubulin polymerization.

Antimicrobial Efficacy

Research published in MDPI highlighted the antimicrobial properties of tetrahydroquinoline derivatives, including this compound. The compound was tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations . The study emphasized the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline | Enhanced antibacterial properties |

| 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline | Increased cytotoxicity |

These comparisons reveal that subtle changes in chemical structure can significantly alter the biological activity of tetrahydroquinoline derivatives.

Q & A

Q. What are the established synthetic routes for 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?

The compound is typically synthesized via PPA (polyphosphoric acid)-catalyzed lactamization of precursors like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. For example, substituted tetrahydroquinolinecarboxylic acids are prepared by reducing 8-nitro precursors followed by cyclization under PPA catalysis . Modifications include Boc-protection strategies to stabilize intermediates, as seen in the synthesis of related fluoroquinolones, where tert-butyl groups are cleaved post-cyclization . Key steps involve:

- Reduction of nitro groups to amines (e.g., using catalytic hydrogenation).

- Lactamization under acidic conditions (PPA or HCl).

- Purification via recrystallization or column chromatography.

Q. How is structural characterization performed for this compound?

Spectroscopic methods are critical:

- 1H/13C NMR : Assigns proton environments (e.g., distinguishing NH, aromatic, and carbonyl signals). In related compounds, coupling constants (e.g., J = 8–10 Hz for trans-diastereomers) confirm stereochemistry .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous quinoline derivatives (e.g., dihedral angles between carboxyl and aromatic moieties ).

Q. What storage conditions ensure stability?

- Moisture-sensitive : Store in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the lactam ring .

- Temperature : –20°C for long-term stability, with desiccants to mitigate humidity.

- Light protection : Amber vials to avoid photodegradation of the quinoline core.

Q. What safety protocols are recommended for handling?

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of PPA fumes or organic solvents .

- Emergency measures : Immediate rinsing with water for spills (15+ minutes for eyes/skin) .

Advanced Research Questions

Q. How is diastereoselectivity controlled in tetrahydroquinoline synthesis?

Diastereomeric ratios depend on reaction conditions and catalyst choice :

Q. What mechanistic insights explain byproduct formation during lactamization?

Competing pathways include:

Q. How are site-selective reactions achieved on the tetrahydroquinoline core?

Nucleophilic substitution at the 7- and 8-positions is guided by electronic effects:

Q. What strategies resolve contradictory synthetic yield data?

Variability arises from:

- Catalyst purity : Impure PPA reduces lactamization efficiency (validate via titration) .

- Reaction monitoring : Use TLC/HPLC to track intermediate conversion; optimize time (e.g., 24–72 hrs ).

- Scaling effects : Pilot small batches (<1 g) before bulk synthesis to identify exothermic risks.

Biological and Functional Studies

Q. What biological activities are reported for related tetrahydroquinoline-carboxylic acids?

Structural analogs exhibit:

Q. How are computational models used to predict reactivity?

DFT calculations and molecular docking guide functionalization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.